六氟磷酸1-甲基-3-戊基咪唑鎓,99%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

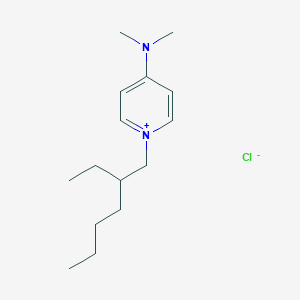

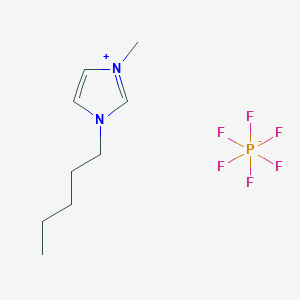

1-Methyl-3-pentylimidazolium hexafluorophosphate is a chemical compound with the formula C9H17F6N2P . It has a molecular weight of 298.2089 .

Molecular Structure Analysis

The molecular structure of 1-Methyl-3-pentylimidazolium hexafluorophosphate consists of a pentyl group and a methyl group attached to an imidazolium ring, along with a hexafluorophosphate anion .Physical And Chemical Properties Analysis

1-Methyl-3-pentylimidazolium hexafluorophosphate is a room temperature ionic liquid . The excess molar volumes are negative and continue to become increasingly negative with increasing temperature; whereas the viscosity and surface tension deviation are negative and become less negative with increasing temperature .科学研究应用

催化和聚合

离子液体,包括六氟磷酸1-甲基-3-戊基咪唑鎓,已被探索作为各种化学反应和聚合过程中的溶剂和催化剂。例如,它们被用于提高活性自由基聚合的速率,从而产生具有窄多分散指数的聚合物。这种利用突显了离子液体在改善聚合物科学中的反应效率和产品纯度方面的作用(Carmichael 等人,2000 年)。

绿色化学和溶剂应用

离子液体由于其低挥发性和溶解多种材料的能力而被认为是绿色溶剂。它们作为立体选择性脱溴的高效催化剂和反应介质,消除了对有机溶剂和传统还原剂的需求,突出了它们在使化学过程更环保方面的潜力(Ranu & Jana,2005 年)。

物理化学性质

温度对六氟磷酸1-甲基-3-戊基咪唑鎓的物理化学性质的影响已被系统地研究,揭示了其在不同温度下的密度、粘度和表面张力的见解。此类研究对于理解如何操纵和应用这些离子液体在不同的科学和工业环境中至关重要(Wu 等人,2011 年)。

酶催化

离子液体已被探索作为酶催化反应的新型介质,提供独特的环境,可以显着改变酶的活性、稳定性和选择性。研究表明,离子液体可以增强某些酯的合成,为生物催化应用提供了新的途径(Shan 等人,2010 年)。

材料科学

在材料科学中,离子液体用作聚合物的增塑剂,改善材料的物理特性和热稳定性。此应用展示了离子液体在为各种工业应用改性材料性能方面的多功能性(Scott 等人,2002 年)。

安全和危害

作用机制

Target of Action

1-Methyl-3-pentylimidazolium hexafluorophosphate is a type of ionic liquid It’s known that ionic liquids can interact with various biological structures such as proteins and cell membranes .

Mode of Action

They can interact with biological structures in various ways, including altering protein conformation, disrupting cell membranes, or interacting with DNA .

Biochemical Pathways

Ionic liquids can affect various biochemical processes, such as enzyme activity, protein synthesis, and cell signaling .

Pharmacokinetics

As an ionic liquid, it’s likely to have unique pharmacokinetic properties compared to traditional drugs .

Result of Action

Ionic liquids can cause various cellular effects, such as altering cell morphology, disrupting cell membranes, and affecting cell viability .

Action Environment

The action of 1-Methyl-3-pentylimidazolium hexafluorophosphate can be influenced by various environmental factors. For example, temperature can affect the physico-chemical properties of ionic liquids . Other factors, such as pH and presence of other ions, might also influence its action .

More research is needed to elucidate their mechanisms of action, pharmacokinetics, and potential uses in biotechnology and medicine .

属性

IUPAC Name |

1-methyl-3-pentylimidazol-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.F6P/c1-3-4-5-6-11-8-7-10(2)9-11;1-7(2,3,4,5)6/h7-9H,3-6H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONXQLHVCRQLQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F6N2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316445.png)

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316455.png)

![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)

![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)